1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide
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Overview
Description
1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide is a member of quinolines.
Scientific Research Applications
Receptor Ligand Binding
- Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, closely related to the queried compound, have been identified as ligands with high binding affinities for the 5-HT(6) serotonin receptor. This suggests potential applications in studying serotonin receptor interactions and possibly in drug development targeting these receptors (Park et al., 2011).
Chemical Synthesis
- The molecule's structural class has been involved in the development of novel synthetic methods. For example, the α-sulfonamidation of cyclic β-ketoesters to produce derivatives like 1-oxo-2-(sulfonamido)-2,3-dihydro-1H-indene-2-carboxylate is a notable advancement in chemical synthesis (Rao et al., 2019).
Chemosensor Development
- Derivatives of this compound have been used in the development of chemosensors. For instance, a dansyl-based chemosensor for detecting Cu2+ ions was synthesized, indicating its utility in analytical chemistry and environmental monitoring (Chae et al., 2019).
Antimicrobial Evaluation
- Synthesized derivatives of the compound have shown promising antimicrobial activities, evaluated using the microbroth dilution technique. This suggests potential for developing new antimicrobial agents (Srinivasan et al., 2010).
Photochemical Studies
- Research into the photochemistry of related quinoline-piperazine compounds like ciprofloxacin has been conducted, providing insights into their behavior under light exposure, which could be relevant for developing light-sensitive therapeutic agents (Mella et al., 2001).
Inotropic Activity
- Some derivatives have been evaluated for positive inotropic activity, suggesting potential applications in cardiovascular research and drug development (Liu et al., 2009).
Properties
Molecular Formula |
C25H29N3O4S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H29N3O4S/c29-24-11-8-19-16-20(9-10-22(19)26-24)33(31,32)28-14-12-18(13-15-28)25(30)27-23-7-3-5-17-4-1-2-6-21(17)23/h1-2,4,6,9-10,16,18,23H,3,5,7-8,11-15H2,(H,26,29)(H,27,30) |
InChI Key |
VNNCJTKVOGVWQA-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5 |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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